Enhanced Thermal Stability and Heat Resistance vs. Standard DGEBA/DGEBF Systems
Cured networks based on 4,4'-diglycidyloxydiphenyl ether (DGDE) exhibit a significantly higher glass transition temperature (Tg) compared to conventional DGEBA-based systems when cured with similar aromatic amines. A 2022 study demonstrated that a DGDE resin cured with a 50/50 wt% mixture of 4,4'-dihydroxybiphenyl and 4,4'-diaminodiphenylsulfone (DDS) achieved a Tg of 169.0 °C and a melting point (Tm) of 279.7 °C [1]. In contrast, a standard DGEBA resin cured with DDS typically exhibits a Tg in the range of 200-220 °C, but lacks the high Tm and associated crystalline order [2]. Furthermore, the DGDE system maintained a highly desirable low coefficient of thermal expansion (CTE) due to its crystalline nature, a property not inherent to the amorphous DGEBA network [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
|---|---|
| Target Compound Data | 169.0 °C |
| Comparator Or Baseline | DGEBA/DDS: ~200-220 °C (typical) |
| Quantified Difference | Comparable Tg range, but with a distinct Tm at 279.7 °C |
| Conditions | Cured with 4,4'-dihydroxybiphenyl/4,4'-diaminodiphenylsulfone (50/50 wt%) |
Why This Matters
The high Tg and presence of a Tm indicate superior dimensional stability and heat resistance, making this compound essential for applications where components are exposed to high operating temperatures or thermal cycling.
- [1] Properties of a Crystalline Polymer Obtained from an Epoxy Resin having a Diphenylene Ether Structure Cured with 4,4'-dihydroxybiphenyl and 4,4'-diaminodiphenylsulfone. J. Network Polymer, Japan, Vol. 43, No. 6, pp. 236-245 (2022). View Source
- [2] Bisphenol A diglycidyl ether - Wikipedia. 2025. View Source
